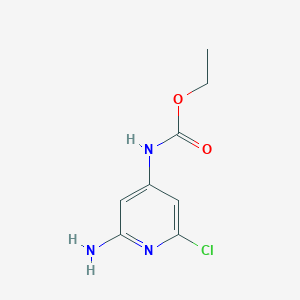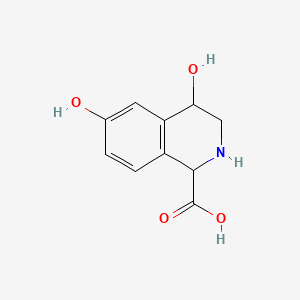
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core with hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 1.
Méthodes De Préparation
The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired compound via Pomeranz–Fritsch–Bobbitt cyclization. This classical method is widely used for synthesizing the tetrahydroisoquinoline core .
Analyse Des Réactions Chimiques
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
This compound has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of natural products and synthetic pharmaceuticals . In biology and medicine, it has been evaluated as a potent inhibitor of influenza virus polymerase acidic (PA) endonuclease domain . Additionally, it has shown potential as a peripheral catechol-O-methyltransferase inhibitor, which is relevant for the treatment of Parkinson’s disease . In the industry, it is used in the development of novel therapeutic candidates for various diseases .
Mécanisme D'action
The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain, it interferes with the viral replication process . As a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby enhancing their availability in the brain . These interactions highlight the compound’s potential therapeutic effects in treating viral infections and neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share the tetrahydroisoquinoline core but differ in their substitution patterns and functional groups. The presence of hydroxyl groups at positions 4 and 6 in this compound makes it unique and contributes to its specific biological activities .
Propriétés
Numéro CAS |
23842-54-8 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-5-1-2-6-7(3-5)8(13)4-11-9(6)10(14)15/h1-3,8-9,11-13H,4H2,(H,14,15) |
Clé InChI |
MEIKIYLBAAEQJC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=CC(=C2)O)C(N1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)


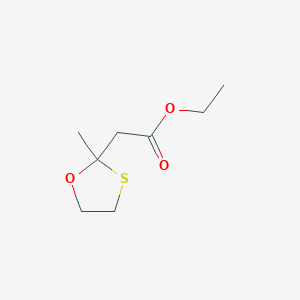
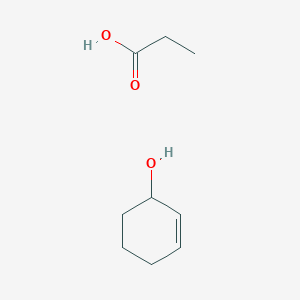

![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)

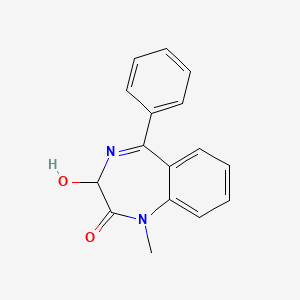
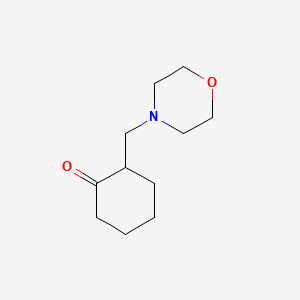
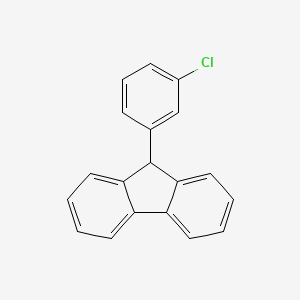
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
